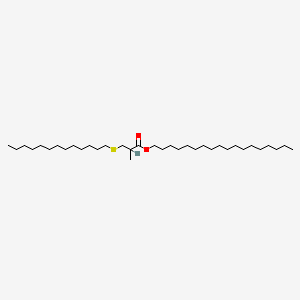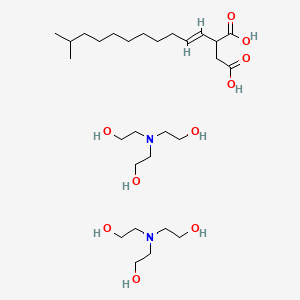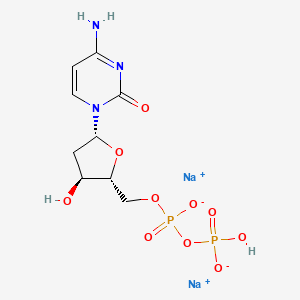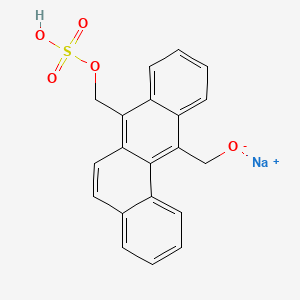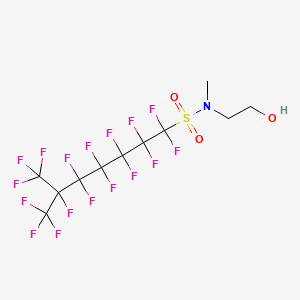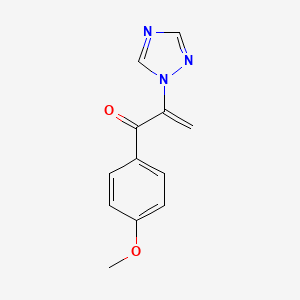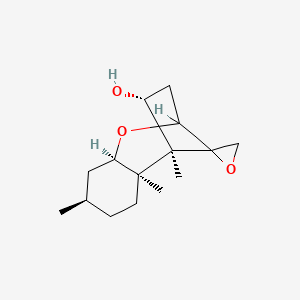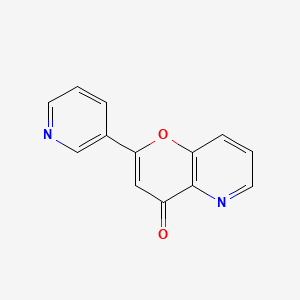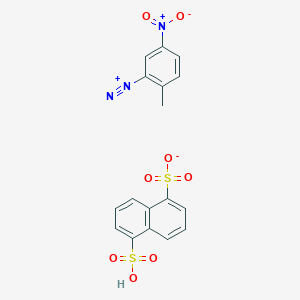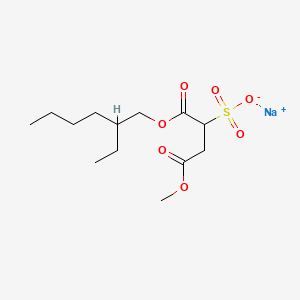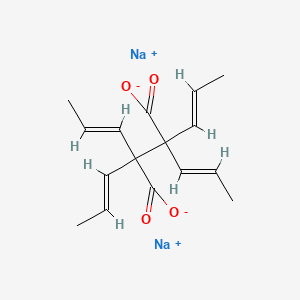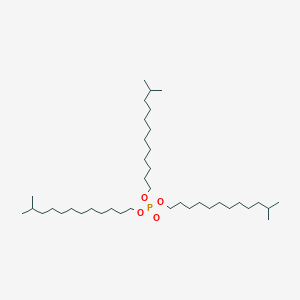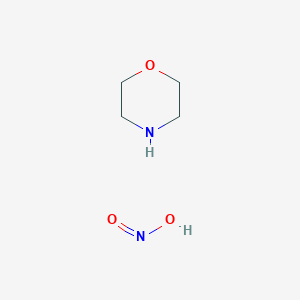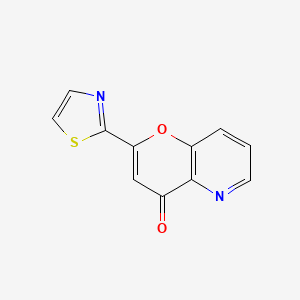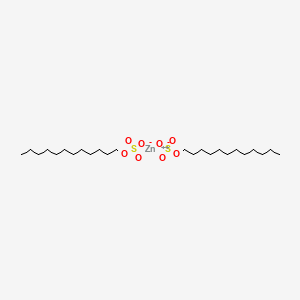
Zinc dodecyl hydrogen disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc dodecyl hydrogen disulphate, also known as zinc coco-sulfate, is a surfactant, cleansing, and emulsifying agent. It is primarily used in personal care products such as soaps, shampoos, and toothpastes. This compound is valued for its excellent foaming, cleansing, and emulsifying properties .
Preparation Methods
The most widely used method for preparing zinc dodecyl hydrogen disulphate involves a sulfated reaction through a continuous reactor, such as a falling film reactor. In this process, lauryl alcohol reacts with sulfur trioxide, followed by neutralization with zinc carbonate to obtain the final product . The reaction conditions typically include a mole ratio of sulfur trioxide to alcohols of 1:1 and a temperature range of 30-60°C .
Chemical Reactions Analysis
Zinc dodecyl hydrogen disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to alcohols.
Substitution: It can undergo substitution reactions where the hydrogen atom in the sulfate group is replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include sulfonates and alcohols .
Scientific Research Applications
Zinc dodecyl hydrogen disulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the preparation of biological samples and as a cleansing agent in laboratory settings.
Medicine: It is used in the formulation of medicinal products, particularly in topical applications.
Industry: It is utilized in industrial cleaning agents and as an emulsifying agent in various industrial processes
Mechanism of Action
The primary mechanism of action of zinc dodecyl hydrogen disulphate is its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and leading to cell lysis. This property makes it an effective cleansing and emulsifying agent .
Comparison with Similar Compounds
Zinc dodecyl hydrogen disulphate can be compared with other similar compounds such as:
Zinc sulfate: Used primarily as a dietary supplement and in topical applications.
Zinc oxide: Widely used in sunscreens and as a protective agent in various formulations.
Zinc chloride: Used in various industrial applications, including as a flux in soldering.
What sets this compound apart is its superior foaming and emulsifying properties, making it particularly valuable in personal care products .
Properties
CAS No. |
22397-58-6 |
|---|---|
Molecular Formula |
C24H50O8S2Zn |
Molecular Weight |
596.2 g/mol |
IUPAC Name |
zinc;dodecyl sulfate |
InChI |
InChI=1S/2C12H26O4S.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 |
InChI Key |
JGPDIWYMBVWJCD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Zn+2] |
Related CAS |
151-41-7 (Parent) 23713-49-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


